molecular formula C19H14ClFN6O2S B3004731 N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895117-79-0

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No.: B3004731
CAS No.: 895117-79-0
M. Wt: 444.87
InChI Key: DCOWBNOXUUCWHB-UHFFFAOYSA-N
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Description

The compound N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a heterocyclic organic molecule featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety and a 3-methoxybenzamide group. Its structure includes a 3-chloro-4-fluorophenyl substituent on the triazole ring, which introduces electron-withdrawing halogens that may enhance metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name

N-[3-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6O2S/c1-10-16(24-26-27(10)12-6-7-15(21)14(20)9-12)17-22-19(30-25-17)23-18(28)11-4-3-5-13(8-11)29-2/h3-9H,1-2H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOWBNOXUUCWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Synthesis of the thiadiazole ring: This step often involves the reaction of a thiosemicarbazide with a suitable electrophile.

    Coupling of the triazole and thiadiazole rings: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the methoxybenzamide moiety: This final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized to increase yield and reduce costs. This might involve the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a corresponding amine or alcohol.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and thiadiazole rings exhibit substantial antimicrobial activity. Studies have shown that N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide demonstrates effectiveness against various bacterial strains. This is attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

The triazole scaffold is recognized for its potential in cancer therapy. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. Further research is needed to elucidate the specific pathways affected.

Synthetic Methodologies

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring: Utilizes Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
  • Thiadiazole Synthesis: Achieved through condensation reactions involving appropriate thioketones or thiosemicarbazides.
  • Final Coupling Reaction: Involves the reaction of the triazole derivative with a methoxybenzoyl chloride to yield the final product.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through caspase activation. These findings suggest that this compound could be further developed as a therapeutic agent for specific types of cancer .

Mechanism of Action

The mechanism of action of N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a common scaffold with several analogs, combining 1,2,4-thiadiazole and 1,2,3-triazole rings. Key structural variations among analogs include:

  • Substituents on the triazole-linked phenyl ring : The target compound features 3-chloro-4-fluoro substitution, while analogs like N-{3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide () replace chlorine with a methyl group and adjust fluorine positioning.
  • Benzamide substitution : The 3-methoxy group in the target differs from the 2-methoxy or 3,5-dimethoxy groups in related compounds ().
  • Thiadiazole-linked substituents : Some analogs incorporate amines or sulfonamides instead of benzamide ().

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₂₀H₁₅ClFN₆O₂S 441.9 3-Cl-4-F-phenyl, 5-methyl-triazole, 3-methoxybenzamide Enzyme inhibition, antimicrobial
N-{3-[1-(3-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide C₂₀H₁₇FN₆O₂S 424.5 3-F-4-Me-phenyl, 5-methyl-triazole, 2-methoxybenzamide Not reported
3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine C₁₉H₁₇ClN₆O₂S 428.9 4-Cl-phenyl, 5-methyl-triazole, 3,5-dimethoxy-aniline Not reported
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂O₂S 298.7 5-Cl-thiazole, 2,4-difluorobenzamide PFOR enzyme inhibition

Biological Activity

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a synthetic compound that incorporates a triazole and thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antifungal and antibacterial applications. Understanding its biological activity involves exploring its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H14ClFN6O2SC_{19}H_{14}ClFN_6O_2S, characterized by the following structural features:

  • Triazole Ring : Known for its role in various biological activities.
  • Thiadiazole Moiety : Associated with antimicrobial properties.
  • Methoxybenzamide Group : Enhances the lipophilicity and overall bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole ring can inhibit enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes, making it effective against fungal pathogens. The thiadiazole component may contribute to its antibacterial properties through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antifungal activity. For instance:

  • In vitro Studies : this compound showed effective inhibition against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties:

  • Testing Against Bacteria : In vitro tests indicated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example, it showed comparable efficacy to standard antibiotics against strains such as Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of various substituents on the triazole and thiadiazole rings:

  • Chloro and Fluoro Substituents : The presence of halogen atoms (like chlorine and fluorine) has been linked to enhanced biological activity due to increased lipophilicity and electron-withdrawing effects.
SubstituentEffect on Activity
3-ChloroIncreases potency against fungi
4-FluoroEnhances antibacterial properties
Methoxy GroupImproves solubility and bioavailability

Case Studies

Several research articles have documented the efficacy of related compounds:

  • Antifungal Efficacy : A study showed that similar triazole derivatives exhibited high antifungal activity with MIC values significantly lower than those of conventional antifungals .
  • Antibacterial Action : Another investigation reported that modifications in the thiadiazole ring led to enhanced antibacterial properties against multi-drug resistant strains .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole-thiadiazole core. Key steps include nucleophilic substitution (e.g., coupling 3-chloro-4-fluoroaniline derivatives with thiadiazole precursors under basic conditions) and subsequent benzamide conjugation. Critical parameters include:

  • Base selection : Potassium carbonate or sodium hydroxide is often used to deprotonate intermediates and facilitate substitution .
  • Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency for heterocycle formation .
  • Temperature control : Microwave-assisted synthesis (e.g., 100–150°C) can reduce reaction times and improve yields compared to conventional heating .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxybenzamide protons at ~3.8–4.0 ppm and aromatic protons in the triazole-thiadiazole core) .
  • HRMS : Validate molecular weight and fragmentation patterns .
    • Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement. SHELX programs are robust for handling twinned data or high-resolution structures .

Q. What are the key functional groups influencing this compound's reactivity in derivatization?

The triazole-thiadiazole core is electron-deficient, making it prone to nucleophilic attacks. The 3-methoxybenzamide group can participate in hydrogen bonding, while the chloro-fluorophenyl moiety enhances lipophilicity. Reactivity hotspots include:

  • Thiadiazole sulfur : Susceptible to oxidation (e.g., with H2_2O2_2) to form sulfoxides .
  • Triazole N-H : Available for alkylation or acylation under basic conditions .

Q. Which analytical techniques are most reliable for purity assessment?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities .
  • TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane eluents .
  • Elemental analysis : Confirm stoichiometry with ≤0.3% deviation .

Q. What are the typical byproducts formed during synthesis, and how can they be minimized?

Common byproducts include:

  • Unsubstituted intermediates : From incomplete coupling of the triazole-thiadiazole core. Minimize by optimizing stoichiometry (1.1–1.2 equiv. of RCH2_2Cl) .
  • Oxidation products : Thiadiazole sulfoxides form under oxidative conditions. Use inert atmospheres (N2_2) and antioxidants like BHT .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing 3-methoxybenzamide with fluorobenzamide) to assess target binding .
  • Bioassays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry. For antimicrobial activity, use MIC assays against resistant strains .
  • Computational docking : Pair with molecular dynamics simulations to predict binding modes .

Q. What strategies resolve crystallographic data discrepancies when using SHELX?

  • Twin refinement : For twinned crystals, use SHELXL’s TWIN command with BASF parameter optimization .
  • High-resolution data : Apply anisotropic displacement parameters and restrain thermal motion for light atoms (e.g., H) .
  • Validation tools : Cross-check with Rint_{int} and CC1/2_{1/2} metrics to ensure data quality .

Q. How do fluorine and chlorine substituents affect electronic properties and intermolecular interactions?

  • Electron withdrawal : Fluorine increases ring electronegativity, enhancing π-π stacking with aromatic residues in target proteins .
  • Hydrophobic interactions : Chlorine improves membrane permeability, as shown in logP measurements (e.g., Cl/F-substituted analogs have logP >3.5) .
  • Crystallographic packing : Halogen bonds (C–X···N/O) stabilize molecular conformations, visible in X-ray structures .

Q. What methodologies analyze reaction pathways when unexpected products form?

  • LC-MS tracking : Identify intermediates in real-time using in-line mass spectrometry .
  • Kinetic studies : Vary temperature and reagent ratios to map competing pathways (e.g., SN1 vs. SN2 mechanisms) .
  • Isolation and characterization : Purify byproducts via column chromatography and assign structures via 2D NMR (e.g., COSY, NOESY) .

Q. How can computational chemistry predict pharmacokinetic properties?

  • ADME modeling : Use tools like SwissADME to estimate bioavailability (%F >50% for methoxy derivatives) and CYP450 metabolism .
  • Solubility prediction : Apply COSMO-RS to optimize substituents for aqueous solubility (e.g., –SO2_2NH2_2 groups) .
  • Toxicity screening : Run ProTox-II simulations to flag hepatotoxicity risks early in development .

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